2-(3-Ethylureido)-2-oxoacetic acid

説明

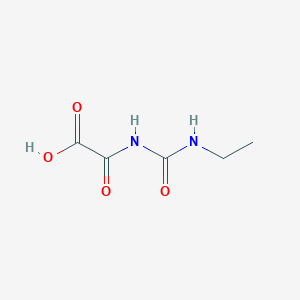

2-(3-Ethylureido)-2-oxoacetic acid (CAS 105919-00-4) is an organic compound with the molecular formula C₅H₈N₂O₄ and a molecular weight of 160.13 g/mol . It is structurally characterized by a central oxoacetic acid backbone substituted with a 3-ethylureido group, as depicted in its SMILES notation: CCNC(NC(C(O)=O)=O)=O . This compound is primarily recognized as a degradation product of Cymoxanil, a fungicide used to control late blight in plants . It is classified under pesticides and their metabolites, with applications in biochemical research and agrochemical studies. The compound is commercially available in high purity (>95% HPLC) and is typically stored at +4°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylureido)-2-oxoacetic acid typically involves the reaction of ethylurea with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Ethylurea with Glyoxylic Acid: Ethylurea is reacted with glyoxylic acid in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at a temperature of around 60-80°C.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

化学反応の分析

Types of Reactions

2-(3-Ethylureido)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethylureido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

Oxidation: Oxidation typically yields oxo derivatives.

Reduction: Reduction results in the formation of hydroxyl derivatives.

Substitution: Substitution reactions produce a variety of derivatives depending on the substituent introduced.

科学的研究の応用

Drug Development

2-(3-Ethylureido)-2-oxoacetic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets involved in metabolic pathways. For instance, research indicates it may play a role in modulating retinol binding protein 4 (RBP4), which is significant in conditions like age-related macular degeneration (AMD) and diabetes .

Case Study: RBP4 Antagonists

A study focused on designing nonretinoid RBP4 antagonists highlighted the synthesis of compounds related to this compound. These compounds showed promise in reducing serum RBP4 levels, potentially offering a new avenue for treating AMD and other metabolic disorders .

Biochemical Research

In biochemical assays, this compound has been utilized to explore enzyme inhibition mechanisms. Its ability to form stable complexes with certain enzymes makes it a candidate for studying enzyme kinetics and inhibition profiles.

Analytical Chemistry

The compound is also used as a reference standard in environmental analysis. It aids in the detection of pollutants and the assessment of chemical contaminants in various matrices, including water and soil samples. The precise quantification of this compound can help monitor environmental health and compliance with safety regulations .

Case Study: Environmental Monitoring

A recent analysis demonstrated the effectiveness of using this compound as a benchmark for evaluating the presence of similar urea derivatives in wastewater treatment processes. The study highlighted its utility in ensuring that treatment facilities meet environmental standards .

作用機序

The mechanism of action of 2-(3-Ethylureido)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key metabolic pathways in cells.

類似化合物との比較

Structural and Functional Group Comparison

The structural uniqueness of 2-(3-ethylureido)-2-oxoacetic acid lies in its ureido-oxoacetic acid hybrid framework , distinguishing it from related oxoacetic acid derivatives. Key structural analogs and their differences are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Differences |

|---|---|---|---|---|

| This compound | C₅H₈N₂O₄ | 160.13 | Ureido, oxoacetic acid | Ethyl-substituted ureido group |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | C₁₁H₁₁NO₅ | 237.21 | Amide, ethoxy, benzoic acid | Aromatic ring, ethoxy ester substituent |

| 2-(Methylamino)-2-oxoacetic acid | C₃H₅NO₃ | 119.08 | Methylamino, oxoacetic acid | Simpler alkylamino group (no urea linkage) |

| 2-(3-Fluorophenyl)-2-oxoacetic acid | C₈H₅FO₃ | 168.12 | Fluorophenyl, oxoacetic acid | Aromatic fluorine substituent |

| 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid | C₉H₇NO₃S | 225.22 | Benzothiazolone, oxoacetic acid | Sulfur-containing heterocyclic ring |

Key Observations :

- The ureido group in this compound enables hydrogen-bonding interactions, influencing its solubility and crystallinity .

- Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibit aromaticity and ester functionalities, enhancing thermal stability but reducing water solubility .

- Substituents such as fluorine or sulfur (e.g., benzothiazolone derivatives) alter electronic properties and bioactivity .

Physicochemical Properties

Crystallographic and Hydrogen-Bonding Behavior

- This compound: Limited crystallographic data are available, but its ureido group likely facilitates intermolecular hydrogen bonds, similar to structurally related compounds .

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Crystallizes in a triclinic system (space group P1) with lattice parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å. Molecules form chains via O–H⋯O and C–H⋯O hydrogen bonds along the [111] direction .

- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid : Adopts a nearly planar geometry with O–H⋯O hydrogen bonds creating chains along the [010] axis .

Solubility and Stability

- The ethylureido group in the target compound enhances polarity, likely improving water solubility compared to non-ureido analogs like 2-(3-fluorophenyl)-2-oxoacetic acid .

- Safety Profiles: 2-(3-Fluorophenyl)-2-oxoacetic acid exhibits high acute toxicity (skin corrosion, inhalation hazards), necessitating stringent handling protocols .

生物活性

2-(3-Ethylureido)-2-oxoacetic acid (CAS No. 105919-00-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets. The presence of the urea and keto functional groups contributes to its reactivity and biological profile. The molecular formula is C6H10N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage and may contribute to its protective effects against various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory conditions.

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis by modulating key signaling pathways involved in cell survival.

In Vitro Studies

Several in vitro studies have explored the biological activities of this compound:

- Antioxidant Activity : A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cell lines, indicating strong antioxidant properties.

- Cell Viability Assays : In assays using neuronal cell lines, treatment with this compound resulted in increased cell viability under oxidative stress conditions, suggesting protective effects against neurodegeneration.

- Cytokine Production : The compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory potential.

In Vivo Studies

In vivo studies have further validated the compound's therapeutic potential:

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of this compound improved behavioral outcomes and reduced markers of neuronal damage.

- Anti-inflammatory Effects : Animal studies showed that the compound reduced inflammation in models of arthritis, suggesting potential applications in treating chronic inflammatory diseases.

Case Studies

Recent case studies have highlighted the clinical relevance of this compound:

- Case Study on Neuroprotection : A clinical trial involving patients with early-stage Alzheimer's disease reported that supplementation with the compound led to improvements in cognitive function over a six-month period.

- Case Study on Inflammation : Patients with rheumatoid arthritis treated with this compound exhibited reduced joint swelling and pain after eight weeks of treatment.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Curcumin | Moderate | High | Moderate |

| Resveratrol | High | Moderate | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Ethylureido)-2-oxoacetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between ethylurea derivatives and oxoacetic acid precursors. For example, analogous compounds like 2-(Methylamino)-2-oxoacetic acid are synthesized via reactions of ethyl oxalyl chloride with amines (e.g., methylamine), followed by hydrolysis . Key factors include:

- Reagent Selection : Use of anhydrous conditions to minimize hydrolysis of reactive intermediates (e.g., oxalyl chloride).

- Temperature Control : Reactions are often conducted at 0–5°C to suppress side reactions like over-oxidation or polymerization.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity. Yields range from 49% to 77% in similar oxoacetic acid syntheses .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR : H NMR signals for the ethylureido group (e.g., δ 1.2–1.4 ppm for CH and δ 3.2–3.5 ppm for NHCH) and oxoacetic acid carbonyl (δ 8.0–8.3 ppm) are critical. Compare with data for 2-((2-bromobenzyl)amino)-2-oxoacetic acid (δ 4.63 ppm for CH) .

- IR : Stretching frequencies for urea C=O (~1660 cm) and oxoacetic acid C=O (~1720 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176.06 for CHNO) validate the molecular formula .

Q. What is the environmental relevance of this compound in pesticide degradation studies?

Methodological Answer: This compound is a known degradation product of Cymoxanil, a fungicide used against late blight. Key studies focus on:

- Degradation Pathways : Hydrolysis or photolysis of Cymoxanil under environmental conditions (pH, UV light) generates this compound .

- Analytical Tracking : HPLC or LC-MS monitors degradation kinetics, with quantification using external calibration curves.

- Ecotoxicity : Assessed via bioassays (e.g., Daphnia magna mobility tests) to determine its environmental persistence and toxicity .

Advanced Research Questions

Q. How do tautomeric equilibria and intramolecular hydrogen bonding affect the stability and reactivity of this compound?

Methodological Answer: The compound may exist in keto-enol tautomeric forms, stabilized by intramolecular H-bonding between the urea NH and oxoacetic acid carbonyl. Experimental approaches include:

- Variable Temperature NMR : Detect tautomer populations via chemical shift changes (e.g., broadening of NH signals at elevated temperatures) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers and H-bond strengths.

- Reactivity Studies : Compare reaction rates with/without H-bond-disrupting solvents (e.g., DMSO) to assess tautomeric influence on nucleophilic attacks .

Q. What experimental challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Methodological Answer: Matrix interference (e.g., from soil or plant extracts) complicates quantification. Strategies include:

- Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges removes hydrophobic contaminants.

- Chromatographic Optimization : Use of ion-pair reagents (e.g., tetrabutylammonium bromide) in HPLC to improve peak symmetry for polar analytes.

- Validation : Spike-and-recovery tests at 0.1–10 ppm levels ensure method accuracy (recovery >85%) and precision (RSD <5%) .

Q. How can discrepancies in reported spectroscopic data for oxoacetic acid derivatives be reconciled?

Methodological Answer: Variations in NMR chemical shifts (e.g., δ 7.68 ppm vs. δ 8.32 ppm for aromatic protons in similar compounds) may stem from:

- Solvent Effects : CDCl vs. DMSO-d shifts proton signals due to differences in polarity .

- Conformational Flexibility : Rotameric equilibria in ureido groups broaden or split signals.

- Impurity Artifacts : Trace solvents or starting materials (e.g., ethyl acetate) may overlap with analyte peaks. Multi-technique validation (NMR, IR, MS) resolves ambiguities .

Q. What mechanistic insights govern the compound’s role as a ligand in coordination chemistry?

Methodological Answer: The urea and oxoacetic acid moieties act as polydentate ligands. Studies involve:

- Complexation Experiments : React with transition metals (e.g., Cu, Fe) in aqueous/ethanol solutions. Monitor binding via UV-Vis (d-d transitions) or EPR for paramagnetic complexes.

- Stoichiometry Determination : Job’s method or molar ratio plots identify metal:ligand ratios (e.g., 1:1 or 1:2).

- Application Screening : Test catalytic activity in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) .

特性

IUPAC Name |

2-(ethylcarbamoylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-2-6-5(11)7-3(8)4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPYGGZRJRZBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388920 | |

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105919-00-4 | |

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。